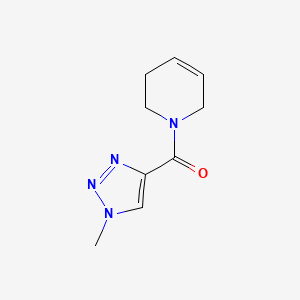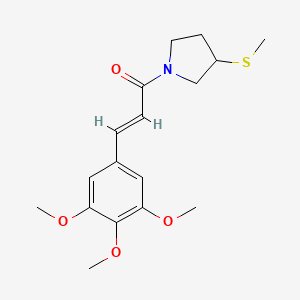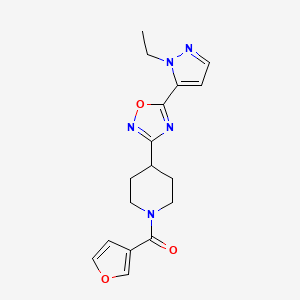
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is an organic compound featuring a complex molecular architecture Its structure includes a pyrazole ring, an oxadiazole ring, a piperidine ring, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone can be approached via multi-step organic reactions. Initially, the preparation involves the synthesis of the pyrazole ring, which is usually achieved through the condensation of hydrazine with ethyl acetoacetate. Following this, the oxadiazole ring is formed via cyclization reactions involving appropriate nitrile oxides or amines.
Industrial Production Methods
For industrial production, optimizing reaction conditions like temperature, pressure, and the use of catalysts can significantly enhance yield and efficiency. Common techniques include flow chemistry, which allows for continuous production and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents used in reactions involving (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone include strong oxidizing agents like potassium permanganate for oxidation, and hydrides such as sodium borohydride for reduction.
Major Products
Depending on the reaction pathway, the compound can yield diverse products. For instance, oxidation might introduce new functional groups, potentially altering biological activity, whereas substitution reactions might lead to analogs with varied properties.
Applications De Recherche Scientifique
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone finds applications across several fields:
Chemistry
: Utilized as an intermediate in synthesizing other complex molecules.
Biology
: Serves as a probe or inhibitor in biochemical assays.
Medicine
: Potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry
: May be used in the development of specialty chemicals or advanced materials.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets might include kinases, proteases, or receptor proteins.
Comparaison Avec Des Composés Similaires
Comparing (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone with structurally similar compounds such as other pyrazole or oxadiazole derivatives highlights its uniqueness in terms of stability, reactivity, or biological activity. Similar compounds might include 1H-pyrazole-4-carboxamide or oxadiazole-2-thione, each offering different properties and applications.
Intriguing, right? There's so much to explore in the realm of complex organic compounds! If you have any questions, ask away. No need to be shy.
Propriétés
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGFVXXJBOKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

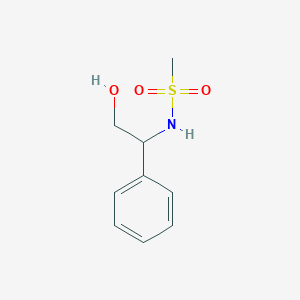
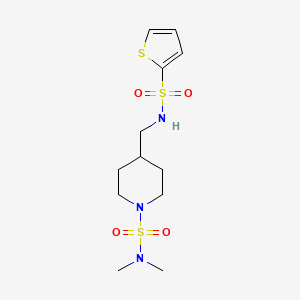
![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)
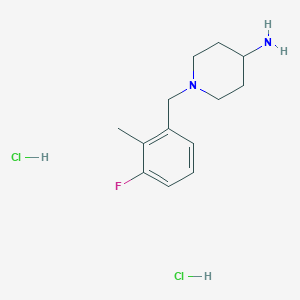
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)
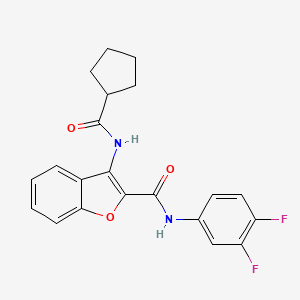
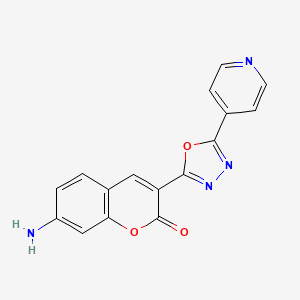
![(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2471259.png)
amino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2471260.png)
